(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
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Overview
Description
(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It has a benzothiazole core, modified with methoxy groups and a thiophene-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide typically involves the following steps:
Formation of the Benzothiazole Core: : This involves the cyclization of appropriate precursor molecules under acidic conditions, typically using sulfur sources such as thionyl chloride.
Introduction of Methoxy Groups: : Methoxy groups are introduced via methylation reactions, often using methyl iodide in the presence of a base like sodium hydride.
Attachment of the Thiophene Moiety: : This step often involves coupling reactions such as Suzuki or Stille coupling, employing palladium catalysts to link the thiophene-2-carboxamide to the benzothiazole core.
Industrial Production Methods
In an industrial setting, the synthesis of this compound might be scaled up using continuous flow techniques to ensure consistent quality and yield. Automated systems can manage the precise conditions required for each step, such as temperature control and reagent addition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the thiophene ring, forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: : Reduction reactions can be performed to modify the nitrogen or sulfur functionalities. Reducing agents like lithium aluminum hydride are often used.
Substitution: : Electrophilic substitution reactions can occur on the benzothiazole ring. Halogenation with agents like bromine can introduce bromine atoms at specific positions.
Reagents and Conditions
Oxidation: : Hydrogen peroxide, acetic acid, elevated temperatures.
Reduction: : Lithium aluminum hydride in ether, low temperatures.
Substitution: : Bromine in chloroform, ambient temperature.
Major Products
Oxidation: : Formation of sulfoxides and sulfones.
Reduction: : Reduced amine or thioether derivatives.
Substitution: : Halogenated benzothiazoles.
Scientific Research Applications
Chemistry
This compound is utilized as a building block in organic synthesis, facilitating the creation of more complex molecules through its reactive functional groups.
Biology
In biological research, it serves as a probe for studying enzyme interactions, particularly those involving thiazole or thiophene functional groups.
Medicine
Its derivatives are investigated for potential pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry
In material sciences, it’s used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Mechanism of Action
The compound exerts its effects primarily through its interaction with specific molecular targets such as enzymes or receptors. For instance, its anti-cancer activity is often linked to its ability to inhibit key enzymes involved in cell proliferation. The methoxy and thiophene groups may participate in binding interactions, enhancing selectivity and potency.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(4,5-dimethoxy-2-methylbenzo[d]thiazol-3(2H)-ylidene)thiophene-2-carboxamide
(Z)-N-(6,7-dimethoxy-4-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
Uniqueness
Compared to similar compounds, (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide offers unique electronic properties due to the specific positions of its methoxy groups, which can influence its interaction with biological targets and its behavior in electronic applications. Its structural configuration also provides a distinct profile in chemical reactivity, making it a valuable compound for diverse scientific investigations.
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c1-17-9-7-10(19-2)11(20-3)8-13(9)22-15(17)16-14(18)12-5-4-6-21-12/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIRDAKJGJMYHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=CS3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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